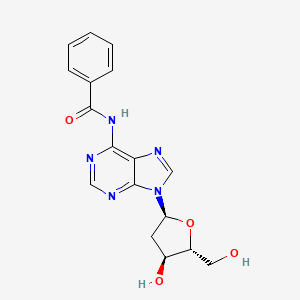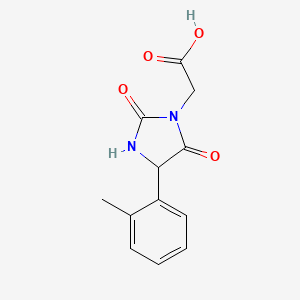![molecular formula C11H13N3 B14037363 {[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From alpha-halo ketones: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
These reactions are commonly performed under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine apart is its unique substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(3-imidazol-1-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13N3/c1-12-8-10-3-2-4-11(7-10)14-6-5-13-9-14/h2-7,9,12H,8H2,1H3 |
InChI-Schlüssel |
OERFMSRLPICYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


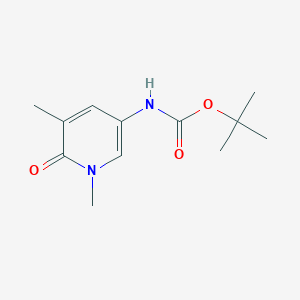

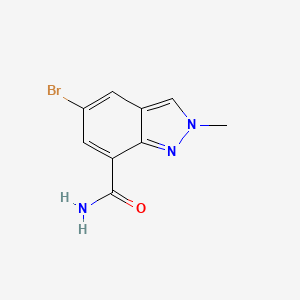
![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
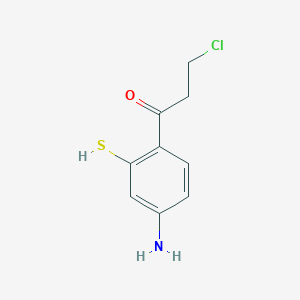
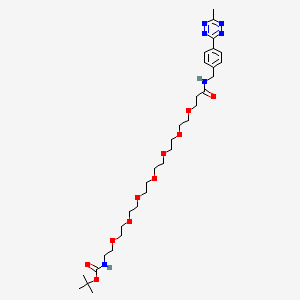


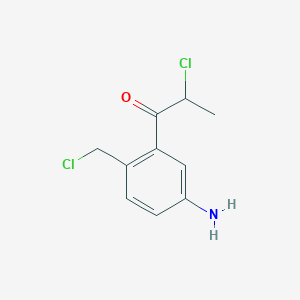
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)


